molecular formula C15H14N4O7 B11426621 dimethyl 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426621
M. Wt: 362.29 g/mol
InChI Key: FEPYWKWETVMRHZ-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that features a triazole ring, a benzodioxole moiety, and multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole moiety is then coupled with the triazole ring through a carbamoylation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Functionalization:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

4,5-DIMETHYL 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as sodium hydride and alkyl halides.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and benzodioxole-containing molecules. For example:

4,5-DIMETHYL 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N4O7

Molecular Weight

362.29 g/mol

IUPAC Name

dimethyl 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H14N4O7/c1-23-14(21)12-13(15(22)24-2)19(18-17-12)6-11(20)16-8-3-4-9-10(5-8)26-7-25-9/h3-5H,6-7H2,1-2H3,(H,16,20)

InChI Key

FEPYWKWETVMRHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC

Origin of Product

United States

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